1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O4/c1-7-5-9(17-22-7)12-15-10(23-18-12)6-14-13(21)8-3-4-11(20)19(2)16-8/h3-5H,6H2,1-2H3,(H,14,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXJWIGKQTIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NN(C(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.312 g/mol. It features a unique combination of isoxazole and oxadiazole rings, which are known for their diverse biological activities. The compound is characterized by its amide functional group , which plays a crucial role in its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The amide group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.
- Influence of Structural Features : The presence of the isoxazole and oxadiazole rings contributes to its pharmacological profile by allowing interactions with various receptors and enzymes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives similar to this compound possess significant antimicrobial properties. For instance, compounds containing isoxazole and oxadiazole moieties have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | < 1 µg/mL |
| Compound B | Antifungal | < 0.5 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. It appears to inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Studies indicate that the compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines such as IL-17. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial activity.
- Anticancer Screening : In vitro assays on breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.
- Inflammatory Response Modulation : Research demonstrated that treatment with the compound reduced levels of TNF-alpha in macrophages, suggesting a role in managing inflammatory responses.
Pharmacokinetics
The pharmacokinetic profile indicates that the compound is poorly soluble in water but shows better solubility in organic solvents like acetone. This property may affect its bioavailability and therapeutic efficacy.
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer: Synthesis involves multi-step heterocyclic coupling, with challenges in achieving regioselectivity and yield. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., DCC/HOBt) under inert atmospheres to minimize hydrolysis .
- Oxadiazole ring construction : Cyclization of thioamide precursors with hydroxylamine, optimized at 80–100°C in DMF .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) to separate regioisomers. Yield optimization (18–35% in early stages) may require statistical design of experiments (DoE), such as factorial designs to assess temperature, solvent, and catalyst interactions .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR (500 MHz, DMSO-d₆) identifies substituent positioning, with δ 10.36 ppm (amide NH) and δ 2.24 ppm (methyl group) as diagnostic peaks .
- HRMS : Confirms molecular ion ([M+H]⁺) with <2 ppm deviation from theoretical mass .
- X-ray crystallography : Resolves stereochemistry of the oxadiazole-pyridazine core, critical for confirming regiochemistry in solid state .
Q. What preliminary biological screening methods are recommended for evaluating its bioactivity?
Answer:
- Mitochondrial assays : Isolated mouse liver mitochondria treated with 1–100 µM compound to assess effects on membrane potential (Rh123 fluorescence) and calcium retention (Calcium Green-5N) .
- Cellular models : Dose-response curves in cancer cell lines (e.g., HepG2) with IC₅₀ determination via MTT assays, using 1% DMSO as vehicle control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Answer:
- Core modifications : Substitute the 5-methylisoxazole with bioisosteres (e.g., thiazole) to assess π-π stacking interactions .
- Side-chain variation : Replace the oxadiazole-methyl group with alkyl/aryl ethers to probe steric and electronic effects on binding .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), prioritizing residues within 4 Å of the pyridazine ring .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Answer:
- Assay standardization : Control variables like mitochondrial isolation protocols (e.g., EGTA concentration in isolation buffer) to reduce variability in permeability transition pore (PTP) assays .
- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation), which may explain discrepancies between in vitro and in vivo results .
- Orthogonal validation : Confirm apoptosis induction (e.g., via caspase-3 activation) if mitochondrial assays show conflicting results .
Q. How can computational methods accelerate reaction optimization and mechanistic studies?
Answer:
- Reaction path search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model cyclization barriers, identifying rate-limiting steps (e.g., transition states in oxadiazole formation) .
- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations for improving yield .
- AI-driven automation : Integrate robotic synthesis platforms with real-time HPLC feedback to iteratively refine conditions (e.g., residence time in flow reactors) .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS to identify binding partners in cell lysates .
- Cryo-EM : Resolve compound-bound structures of macromolecular targets (e.g., mitochondrial voltage-dependent anion channels) at near-atomic resolution .
- Metabolomics : Track changes in TCA cycle intermediates via GC-MS in treated cells to link bioactivity to metabolic disruption .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
